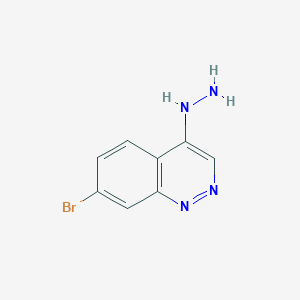

7-Bromo-4-hydrazinylcinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN4 |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

(7-bromocinnolin-4-yl)hydrazine |

InChI |

InChI=1S/C8H7BrN4/c9-5-1-2-6-7(3-5)13-11-4-8(6)12-10/h1-4H,10H2,(H,12,13) |

InChI Key |

QPNYVNSNCCDREO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=NC=C2NN |

Origin of Product |

United States |

Synthetic Methodologies for the 7 Bromo 4 Hydrazinylcinnoline Core Structure

General Principles of Cinnoline (B1195905) Ring System Construction

The construction of the cinnoline nucleus, a bicyclic aromatic heterocycle, is a well-established area of organic synthesis. The key strategies for its formation primarily revolve around the creation of the pyridazine (B1198779) ring fused to a benzene (B151609) ring. These methods can be broadly categorized into cyclization reactions of appropriately substituted benzene derivatives and, more recently, transition metal-catalyzed C-H functionalization approaches.

Classical approaches to the cinnoline ring system predominantly involve intramolecular cyclization reactions, where a pre-formed side chain on a benzene ring reacts to close the heterocyclic ring. These methods are often named after their discoverers and have been refined over the years to improve yields and substrate scope.

A cornerstone of cinnoline synthesis involves the diazotization of an amino group on a benzene ring, followed by an intramolecular cyclization of the resulting diazonium salt with a suitably positioned ortho-substituent. This general strategy encompasses several named reactions, each distinguished by the nature of the ortho-substituent.

The Richter cinnoline synthesis , first reported by Victor von Richter in 1883, involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by hydration and cyclization. nih.gov The initial reaction of an alkyne such as o-C₆H₄(N₂Cl)C≡CCO₂H in water leads to the formation of a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated and the hydroxyl group reductively removed to yield the parent cinnoline. wikipedia.org

The Widman-Stoermer synthesis provides a route to cinnolines through the cyclization of diazotized o-aminoarylethylenes. drugfuture.com This reaction is typically carried out at room temperature. drugfuture.com The success of the cyclization can be influenced by the substituents on the vinyl group; simple electron-donating groups like methyl or ethyl tend to facilitate the reaction, whereas aryl or electron-withdrawing groups on the β-position of the styrene (B11656) can hinder it. colab.ws

The Borsche-Herbert synthesis is a widely used method for the preparation of 4-hydroxycinnolines. wikipedia.orgchempedia.info This approach involves the diazotization of o-aminoacetophenones, followed by cyclization of the resulting diazonium salt. chempedia.info The reaction is generally high-yielding and versatile, allowing for the synthesis of a range of substituted 4-hydroxycinnolines. chempedia.info For instance, the diazotization of 2-amino-4-bromoacetophenone would be a key step in the proposed synthesis of 7-bromo-4-hydroxycinnoline.

| Named Reaction | Starting Material | Key Transformation | Product Type |

|---|---|---|---|

| Richter Synthesis | o-Aminoarylpropiolic acid/acetylene | Diazotization and cyclization | 4-Hydroxycinnolines |

| Widman-Stoermer Synthesis | o-Aminoarylethylene | Diazotization and cyclization | Substituted Cinnolines |

| Borsche-Herbert Synthesis | o-Aminoacetophenone | Diazotization and cyclization | 4-Hydroxycinnolines |

Another significant strategy for cinnoline ring formation involves the intramolecular cyclization of arylhydrazones and arylhydrazines. These methods offer alternative pathways to the cinnoline core and can provide access to different substitution patterns.

The condensation of phenylhydrazine (B124118) with α-halo carbonyl compounds can lead to the formation of dihydrocinnoline (B15445986) derivatives. jetir.org This reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an intramolecular Friedel-Crafts alkylation to yield the 1,4-dihydrocinnoline. jetir.org For example, the reaction of phenylhydrazine with chloroacetyl chloride can be utilized in the synthesis of such structures. jetir.org

A one-pot, three-component reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine (B178648) hydrate (B1144303) can afford substituted 7,8-dihydrocinnolin-5(6H)-ones. This method provides a regioselective synthesis of these dihydrocinnolinone derivatives in moderate to good yields.

In recent years, transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for the synthesis of heterocyclic compounds, including cinnolines. These methods offer advantages in terms of atom economy and the ability to construct complex molecules from simpler precursors. Rhodium(III)-catalyzed reactions have been particularly prominent in this area.

For instance, Rh(III)-catalyzed dehydrogenative C–H/N–H functionalization has been employed to construct phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines by reacting N-phenyl phthalazine (B143731) or indazole with alkynes. rsc.org Another approach involves the Rh(III)-catalyzed C–H activation/annulation of N-Boc hydrazines with diazoketoesters for the preparation of N-amino indoles, which can be precursors to cinnoline-related structures. rsc.org Furthermore, Rh(III)-catalyzed C–H coupling and cyclization of pyrazolidinones with iodonium (B1229267) ylides have been utilized for the synthesis of pyrazolo[1,2-a]cinnolines. nih.gov These modern synthetic strategies showcase the versatility of transition metal catalysis in accessing diverse cinnoline-based scaffolds.

| Catalyst | Reactants | Reaction Type | Product |

|---|---|---|---|

| Rh(III) | N-phenyl phthalazine/indazole and alkynes | Dehydrogenative C–H/N–H functionalization | Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines |

| Rh(III) | N-Boc hydrazines and diazoketoesters | C–H activation/annulation | N-amino indoles |

| Rh(III) | Pyrazolidinones and iodonium ylides | C–H coupling/cyclization | Pyrazolo[1,2-a]cinnolines |

Cyclization Reactions for Cinnoline Nucleus Formation

Intramolecular Cyclization of Arylhydrazones and Arylhydrazines

Synthetic Routes to 7-Bromocinnoline (B592046) Intermediates

The creation of the 7-bromocinnoline scaffold can be achieved through two primary strategies: direct bromination of a pre-formed cinnoline ring or by constructing the cinnoline ring from aromatic precursors that already contain a bromine atom at the required position.

Direct electrophilic bromination of the cinnoline ring system can be a complex process due to the presence of the two nitrogen atoms, which deactivate the ring towards electrophilic attack and can also be protonated under acidic conditions. The regioselectivity of the bromination is highly dependent on the reaction conditions and the nature of substituents already present on the benzene portion of the molecule.

In related N-heterocyclic compounds like quinoline, bromination often yields a mixture of products. For instance, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the activating or deactivating nature of the substituent and the amount of brominating agent used. researchgate.net The bromination of benzo[c]cinnoline (B3424390) with bromine in sulfuric acid in the presence of silver sulphate has been shown to yield 4-bromobenzo[c]cinnoline. rsc.org For the cinnoline core, achieving selective bromination at the C7 position typically requires specific directing groups or carefully optimized conditions to favor substitution at the desired position over other possible sites (e.g., C5 or C6). The presence of an electron-donating group at a position that directs ortho- or para- to C7 could facilitate this transformation, although such strategies can be intricate.

Table 1: Examples of Regioselective Bromination on Related Heterocycles

| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |

| 8-Hydroxyquinoline | Br₂ (1.1-2.1 eq) | CH₃CN/CH₂Cl₂, 0°C - 24°C | 5,7-Dibromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline | researchgate.net |

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CCl₄, 24°C | 5-Bromo-8-methoxyquinoline | researchgate.net |

| Benzo[c]cinnoline | Br₂ / Ag₂SO₄ | H₂SO₄ | 4-Bromobenzo[c]cinnoline | rsc.org |

Utilization of Pre-brominated Aromatic Building Blocks in Cinnoline Synthesis

A more regiochemically controlled and often preferred method involves the synthesis of the cinnoline ring from an aromatic precursor that is already brominated in the correct position. This approach circumvents the potential regioselectivity issues associated with direct bromination of the heterocyclic core. The most common methods for cinnoline synthesis involve the cyclization of ortho-substituted benzene derivatives.

One classical route is the Richter synthesis, which involves the diazotization of an ortho-amino-phenylalkyne. A more general approach involves the cyclization of arylhydrazones. researchgate.net In the context of 7-bromo-4-hydrazinylcinnoline, a suitable starting material would be a 2-amino-4-bromophenyl derivative or a (4-bromo-2-substituted-phenyl)hydrazine, which can then undergo cyclization to form the 7-bromocinnoline ring. For example, the synthesis of 5,7-dibromoquinoline (B1595614) can be achieved via a Skraup condensation reaction using 3,5-dibromoaniline (B181674) as the pre-brominated building block. google.com A similar strategy, employing an appropriately substituted bromo-aniline or bromo-phenylhydrazine, can be envisioned for the targeted synthesis of 7-bromocinnoline intermediates.

Introduction of the Hydrazinyl Moiety at the C4 Position

Once the 7-bromocinnoline skeleton is obtained, the next critical step is the introduction of the hydrazinyl group at the C4 position. This position is activated towards nucleophilic attack, especially when a good leaving group is present.

The most direct and widely used method for introducing a hydrazinyl group at the C4 position of a cinnoline ring is through the nucleophilic aromatic substitution (SNAr) of a 4-halocinnoline, typically 4-chloro-7-bromocinnoline. The carbon atom at the C4 position is electron-deficient due to the inductive effect of the adjacent nitrogen atom (N1) and the leaving group, making it susceptible to attack by nucleophiles like hydrazine. mdpi.com

The reaction is typically carried out by heating the 4-chloro-7-bromocinnoline intermediate with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or isopropanol. mdpi.com The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the halide ion to yield the stable this compound product. This method is highly effective for various related heterocyclic systems, such as quinazolines and quinolines, demonstrating its general applicability. mdpi.comfrontiersin.org

Table 2: Representative Conditions for Nucleophilic Displacement of Halides by Hydrazine

| Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | Absolute Ethanol | Reflux, 4h | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloroquinazoline | Hydrazine | Aqueous Media | High pH | 4-Hydrazinylquinazoline | frontiersin.orgresearchgate.net |

| 4-Chloroquinoline-2-thione | Hydrazine Hydrate | Ethanol | Reflux, 4h | 4-Hydrazinoquinoline-2-thione | mdpi.com |

Reaction of 4-Mercaptocinnolines with Hydrazine

An alternative, though less common, route involves the displacement of a mercapto (thiol) group or a related sulfur-based leaving group from the C4 position. A 7-bromo-4-mercaptocinnoline can be reacted with hydrazine hydrate, often at elevated temperatures, to yield the desired 4-hydrazinyl product. The thione tautomer of the mercaptocinnoline can react with hydrazine, leading to the substitution of the sulfur-containing moiety. While mechanistically feasible, this route is generally less favored than the displacement of a halide due to the higher efficiency and availability of 4-chlorocinnoline (B183215) precursors. The leaving group ability plays a crucial role in such substitution reactions. mdpi.com

Indirect methods can also be employed to introduce the hydrazinyl group. These multi-step sequences involve transforming a different functional group at the C4 position into a hydrazinyl moiety. For example, a 4-aminocinnoline could potentially be converted to a hydrazine derivative, although this is often a challenging transformation. Another possibility involves the reduction of a 4-nitrocinnoline to a 4-aminocinnoline, followed by diazotization and subsequent reduction to form the hydrazine. However, these indirect routes are typically more complex and lower-yielding than the direct nucleophilic displacement of a halide and are therefore reserved for cases where the 4-halo precursor is inaccessible. The compatibility of various functional groups with hydrazine is a critical consideration in planning such synthetic routes. nih.gov

Convergent Synthetic Strategies for this compound

Convergent synthesis is a strategy in organic synthesis that aims to improve efficiency by preparing separate fragments of a target molecule and then coupling them together in the final stages. This approach is often more efficient for complex molecules than a linear synthesis, where the molecule is built step-by-step. For the this compound core, a convergent approach would involve the synthesis of a substituted phenyl precursor and a separate component that provides the remaining atoms for the pyridazine ring, followed by a final cyclization reaction.

A plausible convergent strategy can be conceptualized by retrosynthetically cleaving the cinnoline ring. One common disconnection is at the N1-C8a and C4-C4a bonds, which points to a substituted 2-aminophenyl carbonyl compound and a hydrazine-based reagent as key building blocks.

Proposed Convergent Pathway:

Synthesis of Fragment A (Substituted Phenyl Precursor): The synthesis would begin with a commercially available, appropriately substituted benzene derivative, such as 4-bromo-2-nitrobenzaldehyde. The nitro group can be reduced to an amine, yielding 2-amino-4-bromobenzaldehyde (B1289445). This intermediate serves as the foundational benzene ring of the final cinnoline structure, already containing the required bromine at the correct position (which will become position 7 in the cinnoline ring).

Synthesis of Fragment B and Coupling: The second fragment is effectively hydrazine. The key cyclization step involves the reaction of the 2-amino-4-bromobenzaldehyde with a reagent that can form the pyridazine ring. A classic method is the Widman-Stoermer synthesis, which involves the diazotization of a 2-vinylaniline. A more direct approach involves the reaction of a 2-aminophenyl ketone or aldehyde derivative.

Cyclization and Functionalization: The reaction of the 2-amino-4-bromophenyl precursor would lead to the formation of a 7-bromocinnoline intermediate. Often, this cyclization first yields a 7-bromo-4-hydroxycinnoline. The hydroxyl group is a versatile handle for further functionalization. It can be converted to a better leaving group, such as a chloro group, by treatment with phosphoryl chloride (POCl₃).

Final Hydrazinolysis: The resulting 7-bromo-4-chlorocinnoline (B2361020) can then undergo nucleophilic aromatic substitution with hydrazine hydrate. This reaction displaces the chloro group to furnish the final target compound, this compound. The reaction of 4-chloroquinolines and 4-chloroquinazolines with hydrazine to form the corresponding hydrazinyl derivatives is a well-established transformation in heterocyclic chemistry, providing a strong precedent for this final step rsc.orgrsc.org.

The following table outlines representative conditions for the key chemical transformations involved in this proposed convergent synthesis, based on analogous reactions in the literature.

| Reaction Step | Reactants | Reagents and Conditions | Product Type |

| Chlorination | Substituted 4-hydroxyquinoline/cinnoline | POCl₃, Reflux | Substituted 4-chloroquinoline/cinnoline |

| Hydrazinolysis | Substituted 4-chloroquinoline/cinnoline | Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux | Substituted 4-hydrazinylquinoline/cinnoline |

| Cyclization | Substituted 2-aminophenyl precursor | Diazotization followed by cyclization | Substituted 4-hydroxycinnoline |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance to minimize environmental impact and improve safety and efficiency. ijpsjournal.comresearchgate.netnih.gov These principles can be applied to the proposed synthesis of this compound to create a more sustainable process.

Alternative Energy Sources: One of the most effective green techniques is the use of microwave irradiation as an alternative energy source. Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. researchgate.net For the synthesis of this compound, the cyclization step to form the cinnoline ring is a prime candidate for microwave heating. This can often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net

Use of Greener Solvents and Reagents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

Solvent Replacement: Instead of chlorinated solvents or high-boiling point polar aprotic solvents like DMF, the use of water, ethanol, or greener solvent alternatives like ionic liquids could be explored for steps such as the final hydrazinolysis. ijpsjournal.com

Renewable Feedstocks: A divergent synthesis approach for related quinolines has been developed using amino acids as renewable and environmentally friendly precursors, highlighting a move away from fossil-based resources. nih.govorganic-chemistry.org

Catalysis and Atom Economy: The principles of atom economy—maximizing the incorporation of all materials used in the process into the final product—are central to green chemistry.

Catalyst-Free Methods: Some modern synthetic methods for quinolines, which are structurally related to cinnolines, utilize catalyst-free conditions, relying on energy sources like light or microwaves to drive the reaction. ijpsjournal.com This eliminates the need for potentially toxic and expensive metal catalysts.

The table below provides a comparison of conventional versus potential green approaches for a key step in heterocyclic synthesis.

| Parameter | Conventional Method | Green Chemistry Approach | Benefit |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, energy savings researchgate.net |

| Solvent | Dichloromethane, DMF, Dioxane | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact ijpsjournal.com |

| Catalyst | Homogeneous catalysts (e.g., Lewis acids) | Heterogeneous catalysts, biocatalysts, or catalyst-free | Catalyst recyclability, reduced waste, milder conditions ijpsjournal.com |

| Reaction Time | Several hours to days | Minutes to a few hours | Increased throughput, energy efficiency |

By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Advanced Reaction Chemistry and Derivatization of 7 Bromo 4 Hydrazinylcinnoline

Reactivity and Transformations Involving the 4-Hydrazinyl Group

The 4-hydrazinyl moiety is a versatile functional group, known for its nucleophilic character and its ability to participate in a wide array of chemical reactions, leading to the formation of numerous derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions with Carbonyl Compounds (e.g., aldehydes, ketones) to Form Hydrazones

A fundamental reaction of hydrazines is their condensation with carbonyl compounds to yield hydrazones. This reaction is anticipated to proceed readily with 7-Bromo-4-hydrazinylcinnoline, where the terminal nitrogen of the hydrazinyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid and results in the formation of a C=N bond, with the elimination of a water molecule.

The resulting (7-bromocinnolin-4-yl)hydrazones are valuable intermediates for further synthetic elaborations. The stability and reactivity of these hydrazones can be influenced by the nature of the substituents on the carbonyl precursor.

Hydrazones derived from this compound are expected to be key precursors for the synthesis of fused heterocyclic systems. For instance, the reaction of these hydrazones with reagents that can undergo cyclization is a common strategy. One notable example is the formation of pyrazoline rings. While direct literature on this compound is unavailable, the general reactivity of hydrazones supports this transformation. For example, hydrazones can undergo cyclization reactions under various conditions to form stable five-membered heterocyclic rings. chempap.org

Furthermore, intramolecular cyclization of appropriately substituted hydrazones can lead to the formation of fused triazino[5,6-b]indole systems from related heterocyclic hydrazones, suggesting that similar fused systems could be accessible from this compound derivatives. chempap.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Aldehyde/Ketone | (7-bromocinnolin-4-yl)hydrazone | Condensation |

| (7-bromocinnolin-4-yl)hydrazone | α,β-unsaturated ketone | Pyrazoline derivative | Cyclization |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazinyl group are nucleophilic and can be targeted for alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents such as alkyl halides. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the presence of protecting groups. organic-chemistry.orgnih.gov Selective alkylation of hydrazine (B178648) derivatives often requires careful control of reaction conditions to achieve the desired product. d-nb.info

N-acylation, the introduction of an acyl group, is another important transformation. This is typically accomplished by reacting the hydrazine with acyl chlorides or anhydrides. N-acylation can be used to introduce a variety of functional groups and can also serve as a protecting strategy for one of the nitrogen atoms, allowing for selective reactions at the other.

Oxidative Transformations of the Hydrazinyl Group

The hydrazinyl group is susceptible to oxidation, and these transformations can be harnessed to generate a variety of interesting and useful chemical entities. The oxidation of arylhydrazines can lead to the formation of diazenes, which can then undergo further reactions. nih.gov For instance, in the presence of a suitable coupling partner, the oxidation of arylhydrazines can lead to the formation of aryl radicals, which can then participate in arylation reactions. nih.govacs.org

Electrochemical methods have also been employed for the oxidative transformation of hydrazones, leading to the construction of various nitrogen-containing heterocycles under mild conditions. nih.govbeilstein-journals.org These methods offer a green and efficient alternative to traditional chemical oxidants.

Cycloaddition Reactions Initiated by the Hydrazinyl Moiety

The hydrazinyl group and its derivatives, such as hydrazones, can participate in cycloaddition reactions to form heterocyclic rings. For example, hydrazones can react as 1,3-dipoles in [3+2] cycloaddition reactions with suitable dipolarophiles, such as alkenes or alkynes, to generate pyrazolidines or pyrazolines. acs.org These reactions provide a powerful tool for the construction of five-membered nitrogen-containing heterocycles. The reactivity of the hydrazone in these cycloadditions can be tuned by the substituents on both the cinnoline (B1195905) ring and the carbonyl-derived portion of the molecule.

Reactivity and Transformations Involving the 7-Bromo Substituent

The bromine atom at the 7-position of the cinnoline ring is a versatile handle for a range of chemical modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The electron-deficient nature of the diazine ring system facilitates these transformations. taylorfrancis.com

A primary mode of reaction for the 7-bromo substituent is anticipated to be nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces the bromide ion. The rate of this reaction is enhanced by the presence of the electron-withdrawing nitrogen atoms in the cinnoline ring, which help to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions.

Another powerful set of reactions for modifying the 7-position involves palladium-catalyzed cross-coupling reactions. nobelprize.orgyoutube.comwikipedia.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These cross-coupling reactions are expected to be highly effective for the derivatization of this compound, providing access to a wide range of analogues with diverse functionalities.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | 7-Aryl-4-hydrazinylcinnoline |

| Heck Coupling | Alkene | Pd catalyst, base | 7-Vinyl-4-hydrazinylcinnoline |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | 7-Alkynyl-4-hydrazinylcinnoline |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | 7-Amino-4-hydrazinylcinnoline |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-SH, R-NH2) | Base | 7-Substituted-4-hydrazinylcinnoline |

Advanced Reaction Chemistry of this compound Not Found in Current Scientific Literature

Following a comprehensive review of available scientific literature, it has been determined that specific research detailing the advanced reaction chemistry of this compound is not presently available. Extensive searches for documented examples of palladium-catalyzed cross-coupling reactions (including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig), copper-mediated cross-coupling reactions, and Nucleophilic Aromatic Substitution (SNAr) reactions specifically utilizing this compound as the substrate did not yield any published research findings.

The field of transition-metal-catalyzed cross-coupling is vast, with numerous applications for the functionalization of heteroaromatic compounds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura coupling join organoboron compounds with organic halides wikipedia.orglibretexts.orgdntb.gov.ua, while the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides wikipedia.orgorganic-chemistry.orglibretexts.org. The Heck reaction forms substituted alkenes from aryl halides organic-chemistry.orgmdpi.com, and the Buchwald-Hartwig amination is a key method for synthesizing aryl amines from aryl halides wikipedia.org. These reactions have been successfully applied to a wide range of nitrogen-containing heterocycles, such as indazoles and azaindoles beilstein-journals.orgnih.gov.

Copper-Mediated Cross-Coupling Reactions represent an important and often lower-cost alternative to palladium-catalyzed systems, particularly for forming carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds in Ullmann-type reactions nih.gov.

Nucleophilic Aromatic Substitution (SNAr) is another fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. It involves the displacement of a leaving group, such as a halide, by a nucleophile youtube.com.

However, the specific application of these powerful synthetic methodologies to the this compound scaffold has not been reported in the peer-reviewed literature found. The presence of the hydrazinyl (-NHNH2) moiety at the 4-position introduces a potentially reactive site with two nucleophilic nitrogen atoms and N-H bonds. This functional group could complicate standard cross-coupling protocols by coordinating to the metal catalyst or participating in side reactions, potentially necessitating a protection strategy before further derivatization at the 7-position.

Without specific experimental data from primary research literature, any discussion of reaction conditions, yields, or product characterization for the derivatization of this compound would be purely speculative. Therefore, the detailed content requested for each subsection of the article cannot be provided in a scientifically accurate and verifiable manner.

Further research into the synthesis and reactivity of this specific compound is required before a comprehensive overview of its advanced reaction chemistry can be compiled.

Directed ortho-Metalation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govresearchgate.netnih.gov This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. nih.govnih.gov This intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce a wide range of functional groups with high precision. researchgate.net

In the context of this compound, the hydrazinyl group (-NHNH2) or a protected derivative thereof could potentially serve as a directing metalation group. The lone pairs on the nitrogen atoms could coordinate with the lithium cation of the organolithium base, thereby directing deprotonation to the adjacent C-3 or C-5 position of the cinnoline ring. However, the presence of acidic protons on the hydrazinyl group itself would likely need to be addressed through protection, as these would be preferentially deprotonated by the strong base.

A thorough search of the current scientific literature does not yield specific examples of directed ortho-metalation followed by electrophilic quenching being applied to this compound. The potential reaction scheme and the types of electrophiles that could be employed are, therefore, theoretical at this stage.

General Principle of Directed ortho-Metalation on a Hypothetical Protected Cinnoline

| Step | Description | Reagents | Potential Electrophiles (E+) | Potential Products |

|---|---|---|---|---|

| 1. Protection | The acidic protons of the hydrazinyl group are protected (e.g., with Boc or silyl (B83357) groups) to prevent unwanted side reactions. | Protecting group reagents (e.g., Boc2O) | - | Protected this compound |

| 2. Metalation | A strong organolithium base is used to deprotonate the position ortho to the directing group. | n-BuLi, s-BuLi, or LDA in an ethereal solvent (e.g., THF) at low temperature. | - | Lithiated intermediate |

Orthogonal Reactivity and Selective Functionalization of Dual Sites

The structure of this compound features two distinct reactive sites: the bromine atom at the C-7 position and the hydrazinyl group at the C-4 position. These two sites possess orthogonal reactivity, meaning that one can be selectively functionalized while the other remains intact, allowing for a stepwise and controlled derivatization of the molecule.

The bromine atom is amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the bromine at C-7 could be coupled with boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to introduce diverse substituents.

The hydrazinyl group, on the other hand, exhibits nucleophilic character and is known to react with carbonyl compounds (aldehydes and ketones) to form hydrazones. It can also participate in cyclization reactions to form fused heterocyclic systems, such as pyrazoles or triazoles, upon reaction with appropriate bifunctional reagents.

Potential Orthogonal Functionalization Strategies

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Introduced Group |

|---|---|---|---|

| C-7 Bromo | Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl or heteroaryl group |

| C-7 Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| C-7 Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Substituted amino group |

| C-4 Hydrazinyl | Hydrazone Formation | Aldehyde or ketone, acidic or basic catalyst | Hydrazone moiety |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

The hydrazinyl moiety of this compound makes it a suitable candidate for participation in several types of MCRs. For example, it could potentially act as the amine component in Ugi or Passerini-type reactions, or as a key building block in the synthesis of complex heterocyclic systems. The presence of the bromo substituent could also allow for post-MCR modifications via cross-coupling reactions, further expanding the chemical space accessible from this starting material.

However, a detailed search of the scientific literature did not uncover any specific examples of multi-component reactions that explicitly incorporate this compound as a reactant. The potential for this compound to be used in MCRs remains a promising but as yet unexplored area of research.

Hypothetical Multi-Component Reaction Involving a Hydrazinyl Heterocycle

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | General Product Structure |

|---|---|---|---|---|

| Ugi Reaction | Aldehyde/Ketone | Hydrazinyl-heterocycle (as amine component) | Carboxylic acid, Isocyanide | α-Acylamino amide derivative |

| Biginelli-type Reaction | Aldehyde | β-Ketoester | Hydrazinyl-heterocycle (as urea/thiourea equivalent) | Dihydropyrimidinone-like scaffold |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium (n-BuLi) |

| sec-Butyllithium (s-BuLi) |

| Lithium diisopropylamide (LDA) |

Spectroscopic and Analytical Characterization of this compound

The structural confirmation and detailed analysis of novel chemical entities are paramount in chemical research. For the compound this compound, a comprehensive analytical approach employing various spectroscopic techniques is essential for unambiguous structural elucidation and characterization. This article details the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary tools for this purpose.

Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. When applied to this compound, the resulting spectrum would display a series of absorption bands, each indicative of a particular bond or functional group.

The analysis of the IR spectrum for this compound would focus on identifying key vibrational frequencies. For instance, the N-H stretching vibrations of the hydrazinyl group (-NHNH2) are expected to appear as distinct bands in the region of 3200-3400 cm⁻¹. The C=N stretching vibration within the cinnoline ring system would likely be observed in the 1630-1500 cm⁻¹ range. Furthermore, characteristic absorptions corresponding to the aromatic C-H and C=C bonds of the bicyclic ring would be present. The C-Br stretching vibration would appear at a lower frequency, typically in the 600-500 cm⁻¹ region of the spectrum.

A detailed interpretation of these bands allows for the confirmation of the essential functional groups, providing critical evidence for the successful synthesis of the target molecule. While specific experimental data for this compound is not widely published, the expected absorption regions for its constituent functional groups can be predicted based on established correlation tables.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (N-H) | Stretch | 3200 - 3400 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Cinnoline C=N | Stretch | 1630 - 1500 |

| Aromatic C-H | Stretch | 3100 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique measures the absorption of UV or visible light by a compound, which promotes electrons from a ground state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the molecule's conjugated system.

For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The extensive conjugation in the cinnoline ring system, coupled with the presence of heteroatoms with non-bonding electrons (n), gives rise to these characteristic absorptions. The position of the absorption maxima (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure and the solvent used for analysis.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic Cinnoline System | 250 - 400 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, which is then used to construct a model of the molecular and crystal structure. nih.gov

In addition to the molecular structure, this method provides detailed information about the crystal packing, revealing intermolecular interactions such as hydrogen bonding (e.g., involving the hydrazinyl group) and π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound. While the crystal structure for the specific title compound has not been reported in publicly accessible databases, this technique remains the gold standard for unambiguous solid-state structural elucidation. nih.gov

Table 3: Crystallographic Data Parameters Obtainable from X-ray Analysis

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

Despite a comprehensive search for scientific literature, no specific computational chemistry or theoretical investigation studies were found for the compound "this compound". Research databases and scholarly articles did not yield specific information regarding quantum chemical calculations, mechanistic studies, or conformational analysis directly pertaining to this molecule.

The search did identify studies on structurally related compounds, which utilize the computational methods outlined in the user's request. For instance, Density Functional Theory (DFT) has been employed to analyze the molecular structure and frontier molecular orbitals of compounds such as 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one nih.gov. Similarly, the crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde has been investigated, though detailed computational chemistry studies were not the primary focus nih.govresearchgate.net.

While these studies demonstrate the application of computational chemistry techniques to brominated heterocyclic compounds, the specific electronic structure, reaction mechanisms, and conformational dynamics of this compound remain uninvestigated in the public domain based on the available search results. Therefore, the detailed analysis requested in the outline, including data tables on its electronic and thermodynamic properties, cannot be provided at this time. Further experimental and theoretical research is required to elucidate the specific computational characteristics of this compound.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters

The process typically involves optimizing the geometry of the molecule to find its most stable three-dimensional conformation. youtube.com Following this, calculations can be performed to predict various spectroscopic data. For instance, theoretical Nuclear Magnetic Resonance (NMR) spectra can be calculated to estimate the chemical shifts of ¹H and ¹³C atoms. mdpi.com Similarly, theoretical Infrared (IR) spectra can be computed to predict the vibrational frequencies of different functional groups within the molecule. mdpi.comyoutube.com The simulated absorption spectra in the ultraviolet-visible (UV-Vis) range can also be determined, providing insights into the electronic transitions of the molecule. mdpi.com

For related heterocyclic compounds, such as triazine-based hydrazone derivatives, studies have shown a good correlation between experimentally determined spectroscopic data and the values predicted through DFT calculations. mdpi.com This suggests that a similar approach for 7-Bromo-4-hydrazinylcinnoline would likely yield valuable and reasonably accurate spectroscopic predictions.

Table 1: Commonly Predicted Spectroscopic Parameters and Computational Methods

| Spectroscopic Parameter | Computational Method | Typical Software | Predicted Information |

| ¹H and ¹³C NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method within DFT | Gaussian, ORCA | Chemical environment of protons and carbon atoms |

| IR Vibrational Frequencies | DFT frequency calculations | Gaussian, Spartan | Wavenumbers of vibrational modes (e.g., N-H stretch, C=N stretch) |

| UV-Vis Absorption Maxima (λmax) | Time-Dependent DFT (TD-DFT) | Gaussian, TURBOMOLE | Wavelengths of maximum absorption corresponding to electronic transitions |

Quantitative Structure-Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov

Specific QSAR or QSPR studies that include this compound have not been identified in the literature. However, the cinnoline (B1195905) scaffold, which forms the core of this molecule, has been the subject of such investigations. For example, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of cinnoline analogues to understand their inhibitory activity against Bruton's tyrosine kinase (BTK), a target for B-cell malignancies. nih.gov

In that study, methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are predicted to influence biological activity. nih.gov

CoMFA typically evaluates the steric and electrostatic fields of the molecules.

CoMSIA assesses a broader range of fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

The findings from such studies on cinnoline derivatives can provide valuable insights for designing new compounds with enhanced activity. For instance, the 3D-QSAR models for cinnoline-based BTK inhibitors revealed that bulky substitutions at certain positions and the introduction of hydrophilic and negative electrostatic groups at other positions were important for improving inhibitory activities. nih.gov While this study did not specifically analyze this compound, its findings on the broader cinnoline class highlight the potential of QSAR to guide the structural modification of such compounds for therapeutic purposes.

Table 2: Key Concepts in QSAR/QSPR Studies

| Concept | Description | Relevance to this compound |

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule (e.g., logP, molecular weight, electronic properties). | These would be calculated for this compound to be included in a QSAR/QSPR model. |

| Training Set | A group of molecules with known activities or properties used to build the QSAR/QSPR model. | A diverse set of cinnoline derivatives with measured biological activity would be required. |

| Test Set | A group of molecules with known activities or properties, not used in model generation, to validate the predictive power of the model. | This set would be used to confirm the reliability of the generated QSAR model for cinnoline derivatives. |

| Contour Maps | 3D graphical representations from CoMFA/CoMSIA that show where modifications to the molecular structure are likely to increase or decrease activity. | These maps could guide the modification of the bromo and hydrazinyl groups on the cinnoline scaffold to optimize a desired property. |

Role of 7 Bromo 4 Hydrazinylcinnoline As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Fused Heterocyclic Systems

The hydrazinyl moiety (-NHNH2) in 7-Bromo-4-hydrazinylcinnoline is a key functional group for the synthesis of fused heterocyclic systems. It can readily undergo condensation reactions with various dicarbonyl compounds or their equivalents to form new rings fused to the cinnoline (B1195905) core. For instance, reaction with β-diketones can lead to the formation of pyrazolyl-cinnolines, while reaction with α-keto acids could yield triazinone-fused cinnolines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 1: Potential Fused Heterocyclic Systems from this compound

| Reactant | Resulting Fused Ring System |

|---|---|

| β-Diketones (e.g., acetylacetone) | Pyrazole |

| α,β-Unsaturated ketones | Pyrazoline |

| α-Keto acids | Triazinone |

Precursor in the Synthesis of Novel Molecular Architectures with Diverse Substituent Patterns

The bromine atom at the 7-position of the cinnoline ring offers a handle for introducing a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions. This allows for the synthesis of novel molecular architectures with tailored electronic and steric properties. For example, Suzuki, Heck, and Sonogashira couplings could be employed to introduce aryl, vinyl, and alkynyl groups, respectively. The ability to modify this position is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Scaffold for the Development of Chemical Probes and Ligands

The cinnoline scaffold itself is a known pharmacophore, and its derivatives are of interest as ligands for various biological targets. This compound can serve as a starting point for the development of chemical probes and ligands. The hydrazinyl group can be functionalized to attach linker arms, fluorescent tags, or affinity labels. The bromine atom allows for modifications that can fine-tune the binding affinity and selectivity of the resulting ligand for its target protein.

Applications in Advanced Organic Synthesis and Materials Science Research

The dual functionality of this compound makes it a potentially valuable tool in advanced organic synthesis. Its ability to participate in both cyclization and cross-coupling reactions allows for the efficient construction of complex molecules. In materials science, the cinnoline core is an electron-deficient system, and derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of various substituents via the bromine atom could be used to modulate the electronic and photophysical properties of the resulting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.